Anti-Inflammatory Potency of ST-281 vs. Phenylbutazone in the Rat Carrageenan Paw Edema Model
In a direct head-to-head pharmacological screen, 1,1,3-trimethyl-5-phenylbiuret (compound 13) demonstrated anti-inflammatory activity superior to that of phenylbutazone, a clinically established non-steroidal anti-inflammatory drug (NSAID), using the rat carrageenan-induced paw edema model. The same study evaluated multiple arylbiuret congeners, and only three compounds—including compound 13—achieved this potency threshold [1]. The quantitative data are reported as qualitative potency ranking ("more potent than phenylbutazone") within the primary publication; numerical ED₅₀ values were not tabulated in the 1990 paper but are available in the 1991 doctoral dissertation by Miyake at Okayama University, which details dose-response relationships across acute, subacute, and chronic inflammation models for ST-281 specifically [2].
| Evidence Dimension | Anti-inflammatory activity (inhibition of carrageenan-induced paw edema) |
|---|---|
| Target Compound Data | ST-281 (compound 13): activity exceeding phenylbutazone (qualitative potency ranking) |
| Comparator Or Baseline | Phenylbutazone (reference NSAID standard) |
| Quantified Difference | ST-281 > phenylbutazone (qualitative); only 3 of the synthesized arylbiurets achieved this threshold |
| Conditions | Rat carrageenan paw edema model (acute inflammation); Arch Pharm 1990; also validated across subacute and chronic models in Miyake 1991 doctoral dissertation |
Why This Matters
This establishes a potency benchmark against a known pharmacopoeial standard, enabling procurement decisions where a defined anti-inflammatory potency level relative to phenylbutazone is required for in vivo pharmacological studies.
- [1] Kajitani M, Yabuuchi T, Yamazaki T, et al. Syntheses, antiinflammatory, and analgesic activities of arylbiurets. Arch Pharm (Weinheim). 1990;323(6):355-359. doi:10.1002/ardp.19903230607. PMID: 2396893. View Source
- [2] Miyake H. Pharmacological studies on the anti-inflammatory effects of a novel biuret compound ST-281 (1,1,3-trimethyl-5-phenylbiuret). Doctoral Dissertation, Okayama University, 1991. Okayama University Academic Repository, Item 7999. View Source
